

# Applications of 4-Methyloxazole-5-methanol in Medicinal Chemistry: A Detailed Overview

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## Compound of Interest

Compound Name: 4-Methyloxazole-5-methanol

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Introduction: **4-Methyloxazole-5-methanol** is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. The oxazole scaffold is a privileged structure, found in numerous biologically active compounds and approved pharmaceuticals, owing to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The specific arrangement of the methyl and methanol substituents on the oxazole ring in **4-methyloxazole-5-methanol** offers synthetic handles for the construction of more complex molecules with diverse pharmacological activities. This document provides a detailed account of the applications of **4-methyloxazole-5-methanol** in the development of therapeutic agents, complete with experimental protocols and quantitative biological data.

## Key Therapeutic Areas and Mechanisms of Action

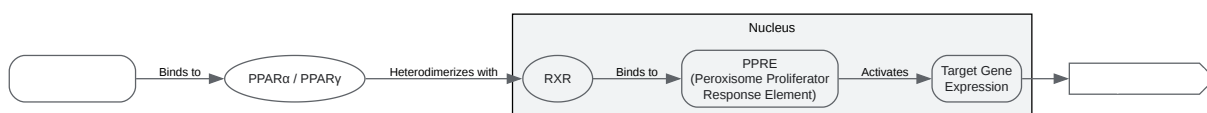
Derivatives of **4-methyloxazole-5-methanol** have been explored for their potential in treating a range of diseases, primarily by targeting key proteins involved in metabolic disorders, neurodegenerative diseases, and inflammation. The primary functionalization of **4-methyloxazole-5-methanol** involves the modification of its methanol group, which can be readily oxidized to an aldehyde or a carboxylic acid, providing a key intermediate for further synthetic elaborations.

## Metabolic Disorders: Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

The 4-methyloxazole scaffold is a core component of potent dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPAR $\alpha$ ) and gamma (PPAR $\gamma$ ). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.[3][4]

One notable example is Muraglitazar, a dual PPAR $\alpha$ / $\gamma$  agonist that has undergone clinical investigation.[4] The synthesis of Muraglitazar and its analogs can be envisioned to start from a 4-methyloxazole-5-yl intermediate. The oxazole core acts as a central scaffold to which the pharmacophoric elements responsible for receptor activation are attached.

Signaling Pathway of PPAR Agonists:



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Caption: PPAR agonist signaling pathway.

Quantitative Data for a Representative PPAR $\alpha$ / $\gamma$  Dual Agonist:

Compound	Target	EC50 (nM)	Therapeutic Indication
Muraglitazar	Human PPAR $\alpha$	320	Type 2 Diabetes, Dyslipidemia
Human PPAR $\gamma$	110		

Data sourced from J. Med. Chem. 2005, 48 (6), 2248-2250.[1]

## Neurological Disorders: $\alpha 4\beta 2$ -Nicotinic Acetylcholine Receptor Agonists

The oxidation of **4-methyloxazole-5-methanol** to 4-methyloxazole-5-carboxylic acid provides a key intermediate for the synthesis of ligands for the  $\alpha 4\beta 2$ -nicotinic acetylcholine receptor (nAChR).[5] This receptor subtype is a well-validated target for the treatment of cognitive disorders and depression.[6][7] The carboxylic acid can be coupled with various amines to generate a library of amides, where the 4-methyloxazole moiety serves as a crucial pharmacophoric element for receptor binding.

Quantitative Data for Representative  $\alpha 4\beta 2$  nAChR Ligands (Illustrative based on similar scaffolds):

Compound Scaffold	Target	Ki (nM)	Therapeutic Indication
Isoxazole Ether	$\alpha 4\beta 2$ nAChR	7.4	Depression, Cognitive Disorders
Pyrrolidine-based	$\alpha 4\beta 2$ nAChR	11.1 - 18.9	Neurological Disorders

Note: Data for compounds with the exact 4-methyloxazole-5-carboxamide scaffold is not publicly available. The data presented is for structurally related isoxazole and pyrrolidine-based ligands to illustrate the typical potency of compounds targeting  $\alpha 4\beta 2$  nAChRs.[8][9]

## Inflammatory Diseases: N-Formyl Peptide Receptor 1 (FPR1) Antagonists

The 4-methyloxazole-5-carboxylic acid intermediate is also a valuable precursor for the development of N-formyl peptide receptor 1 (FPR1) antagonists. FPR1 is a G protein-coupled receptor expressed on leukocytes that plays a critical role in mediating inflammatory responses.[2] Antagonists of this receptor have the potential to treat a variety of inflammatory diseases. The 4-methyloxazole-5-carboxamide moiety can be incorporated into various molecular scaffolds to achieve potent and selective FPR1 antagonism.

Quantitative Data for Representative FPR1 Antagonists (Illustrative based on similar scaffolds):

Compound Scaffold	Target	IC50 (nM)	Therapeutic Indication
4H-chromen-2-one	FPR1	25	Inflammatory Diseases, Cancer
Pyrazole	FPR1	4 - 398	Inflammatory Diseases

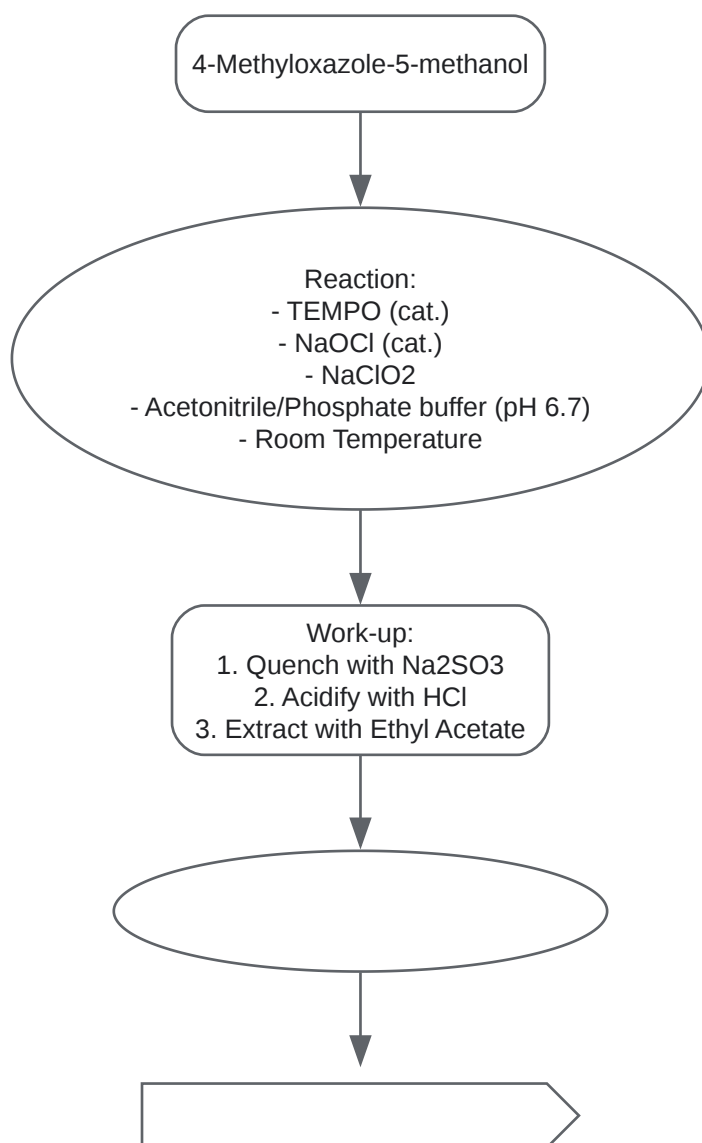
Note: Data for compounds with the exact 4-methyloxazole-5-carboxamide scaffold is not publicly available. The data presented is for potent FPR1 antagonists with different heterocyclic cores to demonstrate the target's druggability.[\[10\]](#)[\[11\]](#)

## Experimental Protocols

### Protocol 1: Oxidation of 4-Methyloxazole-5-methanol to 4-Methyloxazole-5-carboxylic acid

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using a TEMPO-catalyzed reaction with sodium chlorite as the terminal oxidant. This method is known for its mild conditions and high yields.[\[6\]](#)[\[12\]](#)

Workflow for the Oxidation of **4-Methyloxazole-5-methanol**:



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Caption: General workflow for the oxidation of **4-methyloxazole-5-methanol**.

#### Detailed Methodology:

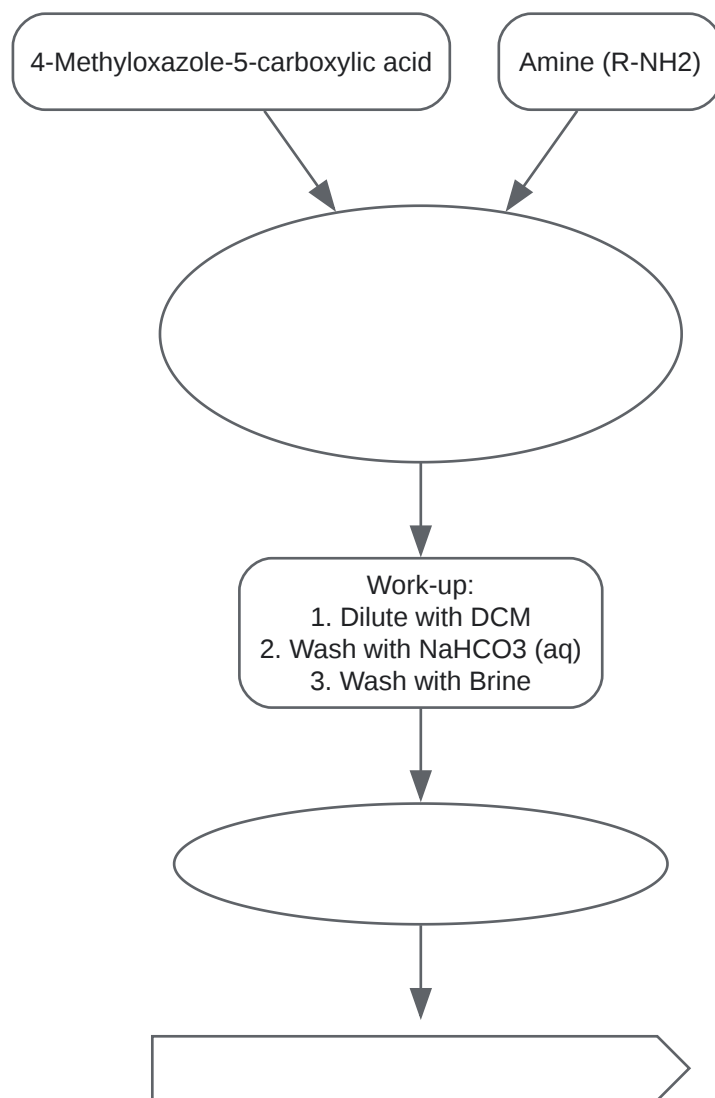
- **Reaction Setup:** In a round-bottom flask, dissolve **4-methyloxazole-5-methanol** (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).
- **Reagent Addition:** To the stirred solution, add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.01-0.05 eq) and a solution of sodium hypochlorite (NaOCl) (0.1 eq).

- Oxidation: Slowly add a solution of sodium chlorite ( $\text{NaClO}_2$ ) (1.5 eq) in water, maintaining the temperature below 35 °C.
- Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite ( $\text{Na}_2\text{SO}_3$ ). Acidify the mixture to pH 3-4 with 2M hydrochloric acid (HCl) and extract the product with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Protocol 2: Amide Coupling of 4-Methyloxazole-5-carboxylic acid

This protocol outlines a standard procedure for the formation of an amide bond between 4-methyloxazole-5-carboxylic acid and a primary or secondary amine using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (hydroxybenzotriazole).<sup>[1][13][14]</sup>

Workflow for Amide Coupling:



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Caption: General workflow for amide bond formation.

#### Detailed Methodology:

- **Reaction Setup:** To a solution of 4-methyloxazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add HOBt (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
- **Coupling Agent Addition:** Slowly add EDC (1.2 eq) to the reaction mixture.

- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ), followed by brine.
- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography on silica gel.

## Conclusion

**4-Methyloxazole-5-methanol** is a valuable and versatile building block in medicinal chemistry. Its straightforward functionalization, particularly through oxidation to the corresponding carboxylic acid, provides access to a wide range of derivatives with significant therapeutic potential. The applications highlighted in this document, from the development of PPAR agonists for metabolic diseases to ligands for nicotinic acetylcholine receptors and FPR1 antagonists for neurological and inflammatory disorders, underscore the importance of this scaffold in modern drug discovery. The provided protocols offer a foundation for the synthesis and elaboration of this promising heterocyclic core, enabling further exploration of its potential in developing novel therapeutic agents.

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